molecular formula C7H8BrNO2 B183504 (6-Bromo-5-methoxypyridin-2-yl)methanol CAS No. 905562-91-6

(6-Bromo-5-methoxypyridin-2-yl)methanol

Cat. No.: B183504
CAS No.: 905562-91-6
M. Wt: 218.05 g/mol
InChI Key: HBKNIQPNYHFKDW-UHFFFAOYSA-N
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Description

(6-Bromo-5-methoxypyridin-2-yl)methanol is an organic compound with the molecular formula C7H8BrNO2 and a molecular weight of 218.05 g/mol . It is a halogenated heterocyclic compound, specifically a brominated pyridine derivative, which is often used in various chemical research and industrial applications.

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . It has a hazard classification of Acute Tox. 4 Oral . The storage class code is 11 - Combustible Solids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-5-methoxypyridin-2-yl)methanol typically involves the bromination of 5-methoxypyridin-2-ylmethanol. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position of the pyridine ring . Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-5-methoxypyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (6-Bromo-5-methoxypyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxy group play crucial roles in its binding affinity and specificity. The compound can inhibit or activate certain biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    (6-Bromo-5-methoxypyridin-2-yl)methanol: C7H8BrNO2

    (6-(4-Bromophenyl)-2-methylpyridin-3-yl)methanol: C12H12BrNO

    (3-Bromo-4,5-dimethoxyphenyl)methanol: C9H11BrO3

    5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine: C9H12BrNO3

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a methoxy group makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

(6-bromo-5-methoxypyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-11-6-3-2-5(4-10)9-7(6)8/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKNIQPNYHFKDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30581413
Record name (6-Bromo-5-methoxypyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30581413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905562-91-6
Record name (6-Bromo-5-methoxypyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30581413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-6-(hydroxymethyl)pyridin-3-ol (2.04 g, 10 mmol) and K2CO3 (2.07 g, 15 mmol) in acetone (50 mL) was added iodomethane (1.84 g, 13 mmol) at rt. The reaction mixture was refluxed for 4 h. After that time the reaction was cooled to rt, filtered to remove solids and concentrated under reduced pressure to give (6-bromo-5-methoxypyridin-2-yl)methanol (3.42 g, >99%) as a white solid: 1H NMR (400 MHz, CDCl3): δ 7.25 (d, J=8.0 Hz, 1H), 7.16 (d, J=8.4 Hz, 1H), 4.70 (s, 2H), 3.93 (s, 3H), 2.78 (br s, 1H).
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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